molecular formula C10H10N4 B2625715 3-pyridin-4-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole CAS No. 114722-58-6

3-pyridin-4-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole

Cat. No. B2625715
CAS RN: 114722-58-6
M. Wt: 186.218
InChI Key: RLYSYDWUVIKALU-UHFFFAOYSA-N
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Description

The compound “3-pyridin-4-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole” is a nitrogen-containing heterocyclic compound . It is a derivative of pyrrolopyrazine, which is a biologically active scaffold containing a pyrrole and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities .


Synthesis Analysis

The synthesis of a similar compound, “3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole”, was reported to be achieved through a four-step process including etherification, hydrazonation, cyclization, and reduction with an overall yield of 39% .


Molecular Structure Analysis

The molecular structures of related compounds were analyzed using DFT calculations at the B3LYP/6-311+G(d,p) level of theory . The results indicated a higher stability of the hydrazone tautomers .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include etherification, hydrazonation, cyclization, and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized by techniques such as 1H NMR and ESI–MS/MS .

Mechanism of Action

While the exact mechanism of action for this specific compound is not clearly recognized , pyrrolopyrazine derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

properties

IUPAC Name

3-pyridin-4-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c1-2-9-12-13-10(14(9)7-1)8-3-5-11-6-4-8/h3-6H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYSYDWUVIKALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2C1)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-pyridin-4-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole

Synthesis routes and methods

Procedure details

Me3OBF4 (2.66 g, 18 mmol) was added to a solution of 2-pyrollidinone in DCM (150 ml) and the reaction mixture was stirred for 24 h. The reaction mixture was washed with aq. sat. NaHCO3, dried and concentrated. The residue was dissolved in EtOH (4 ml) and isonicotinic hydrazide (1.37 g, 10 mmol) was added. The mixture was heated in a microwave reactor for 1 h at 120° C. The volatiles were removed and the crude product purified with column chromatography (DCM/MeOH 20:1) to give 319 mg (11%) of the title compound. 1H NMR: 2.87 (m, 2H), 3.05 (t, 2H), 4.28 (t, 2H), 7.72 (d,2H), 8.72 (d, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step Two
Yield
11%

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